Orelabrutinib - 1655504-04-3

Orelabrutinib

Catalog Number: EVT-277612
CAS Number: 1655504-04-3
Molecular Formula: C26H25N3O3
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orelabrutinib is a novel, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It belongs to a class of drugs known as Bruton's tyrosine kinase inhibitors (BTKis) [, , , ] and has been approved for the treatment of B-cell malignancies in China [, ]. In scientific research, orelabrutinib serves as a valuable tool to investigate the role of BTK in various biological processes, particularly in B-cell signaling pathways and the pathogenesis of diseases associated with aberrant BTK activity [, , , , ].

Future Directions
  • Combination Therapy: Exploring the efficacy and safety of orelabrutinib in combination with other therapies, such as chemotherapy, immunotherapy, and targeted agents, for treating B-cell malignancies and autoimmune diseases [, , , , , , , , , ].
  • Personalized Medicine: Investigating the use of genomic sequencing and liquid biopsies to identify patients who are most likely to benefit from orelabrutinib treatment and to personalize treatment strategies based on individual tumor characteristics [, ].
  • Investigating Mechanisms of Resistance: Further research is needed to understand the mechanisms of resistance to orelabrutinib and to develop strategies to overcome resistance [, , ].
  • Expanding Therapeutic Applications: Continued research is necessary to explore the potential use of orelabrutinib in other B-cell related diseases beyond B-cell malignancies, such as autoimmune diseases like ITP and AIHA/Evans syndrome [, , ].
Synthesis Analysis

The synthesis of Orelabrutinib involves several key steps:

  1. Starting Material: The synthesis begins with an amide precursor, which is treated with concentrated sulfuric acid to yield an intermediate.
  2. Suzuki Coupling Reaction: This intermediate undergoes a Suzuki coupling reaction with (4-phenoxyphenyl)boronic acid, facilitated by a palladium catalyst, to form another intermediate compound.
  3. Further Coupling: A second Suzuki coupling reaction occurs with N-Boc-protected boronic ester to generate a more complex structure.
  4. Catalytic Hydrogenation: The resultant compound undergoes catalytic hydrogenation using palladium on carbon to reduce specific functional groups.
  5. Deprotection and Alkylation: The Boc protecting group is removed using trifluoroacetic acid, followed by N-alkylation with acryloyl chloride in the presence of triethylamine to yield Orelabrutinib .

This multi-step synthesis employs standard organic chemistry techniques such as coupling reactions and hydrogenation, showcasing the complexity involved in producing effective kinase inhibitors.

Molecular Structure Analysis

Orelabrutinib has a well-defined molecular structure characterized by its ability to bind selectively to Bruton's tyrosine kinase. The molecular formula is C20H22ClN3O3C_{20}H_{22}ClN_3O_3, and it features several functional groups that enhance its binding affinity and specificity.

  • Molecular Weight: Approximately 393.85 g/mol.
  • Key Functional Groups: The structure includes an aromatic ring system, an amide bond, and a chloro substituent that contribute to its pharmacological activity.

The three-dimensional conformation of Orelabrutinib plays a crucial role in its interaction with Bruton's tyrosine kinase, allowing for effective inhibition of the enzyme's activity .

Chemical Reactions Analysis

Orelabrutinib participates in various chemical reactions during its synthesis:

These reactions highlight the synthetic versatility required to create complex small molecules like Orelabrutinib .

Mechanism of Action

Orelabrutinib exerts its pharmacological effects primarily through the irreversible inhibition of Bruton's tyrosine kinase. The mechanism involves:

  1. Covalent Modification: Orelabrutinib binds covalently to the cysteine residue at position 481 within the active site of Bruton's tyrosine kinase.
  2. Inhibition of B-cell Signaling: By inhibiting this kinase, Orelabrutinib disrupts downstream signaling pathways that are critical for B-cell activation and survival.
  3. Effects on Malignant Cells: This inhibition leads to reduced proliferation and survival of malignant B-cells, making it effective against various B-cell malignancies .

The detailed kinetics of binding have shown that Orelabrutinib acts as a slow-onset inhibitor, consistent with its mechanism involving irreversible modification .

Physical and Chemical Properties Analysis

Orelabrutinib possesses several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents but limited aqueous solubility, which can affect bioavailability.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • LogP Value: The lipophilicity of Orelabrutinib is indicated by its LogP value, which influences its absorption and distribution within biological systems.

These properties are critical for understanding how Orelabrutinib behaves in vivo and its potential effectiveness as a therapeutic agent .

Applications

Orelabrutinib is primarily used in clinical settings for:

  • Treatment of Hematological Malignancies: It has shown promise in treating conditions such as chronic lymphocytic leukemia and other B-cell malignancies due to its targeted action against Bruton's tyrosine kinase.
  • Research Applications: Beyond clinical use, Orelabrutinib serves as a valuable tool in research aimed at understanding B-cell signaling pathways and developing new therapies for related diseases.

The ongoing research into Orelabrutinib continues to reveal its potential applications in oncology and beyond, emphasizing its significance in modern therapeutic strategies against cancer .

Properties

CAS Number

1655504-04-3

Product Name

Orelabrutinib

IUPAC Name

2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31)

InChI Key

MZPVEMOYADUARK-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

orelabrutinib

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.